2-phenyl-2-(1H-pyrazol-1-yl)ethan-1-amine

Lipophilicity XLogP3 Regioisomer comparison

2-Phenyl-2-(1H-pyrazol-1-yl)ethan-1-amine (CAS 1211011-92-5) is a chiral phenylpyrazole ethanamine building block (C₁₁H₁₃N₃, MW 187.24 g/mol). The molecule features a stereogenic center at the carbon bearing both phenyl and pyrazol-1-yl substituents, yielding a racemic mixture unless enantiomerically resolved.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 1211011-92-5
Cat. No. B1487464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-2-(1H-pyrazol-1-yl)ethan-1-amine
CAS1211011-92-5
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN)N2C=CC=N2
InChIInChI=1S/C11H13N3/c12-9-11(14-8-4-7-13-14)10-5-2-1-3-6-10/h1-8,11H,9,12H2
InChIKeyPWFOXFPTRSSNOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-2-(1H-pyrazol-1-yl)ethan-1-amine (CAS 1211011-92-5): Structural and Procurement Baseline for a Chiral Pyrazole-Ethylamine Building Block


2-Phenyl-2-(1H-pyrazol-1-yl)ethan-1-amine (CAS 1211011-92-5) is a chiral phenylpyrazole ethanamine building block (C₁₁H₁₃N₃, MW 187.24 g/mol) [1]. The molecule features a stereogenic center at the carbon bearing both phenyl and pyrazol-1-yl substituents, yielding a racemic mixture unless enantiomerically resolved. It is primarily utilized as a synthetic intermediate for constructing functionalized pyrazole libraries, chiral ligands, and exploratory medicinal chemistry scaffolds . Computed physicochemical properties include XLogP3-AA = 0.9, topological polar surface area (TPSA) = 43.8 Ų, and one hydrogen bond donor [1].

Racemic chiral building block for pyrazole library synthesis
Distinct 2-phenyl regioisomer for scaffold exploration
Supports chiral ligand and fragment-based design workflows

Why Generic Substitution Fails: Positional and Stereochemical Differentiation of 2-Phenyl-2-(1H-pyrazol-1-yl)ethan-1-amine


Closely related pyrazole-ethylamine regioisomers (e.g., 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine, CAS 248250-51-3) and heterocyclic analogs cannot be interchanged without altering molecular recognition, physicochemical profile, and synthetic utility. The 2-phenyl substitution pattern positions the primary amine and the pyrazole ring in a distinct spatial arrangement that influences hydrogen-bonding geometry, logP, and the chiral environment [1][2]. Even minor shifts in lipophilicity (ΔXLogP3 ~0.1) can impact passive permeability and off-target binding in biological screens, while the racemic nature of the compound demands careful consideration for applications requiring enantiopure intermediates [2].

1-Phenyl regioisomer may shift lipophilicity and hydrogen-bond geometry, altering recognition profiles
Racemic mixture limits direct use in enantiopure applications without prior resolution
Free base vs. hydrochloride salt forms exhibit different hazard classifications, impacting handling protocols

Head-to-Head and Cross-Study Quantitative Evidence for Differentiation of 2-Phenyl-2-(1H-pyrazol-1-yl)ethan-1-amine


Lipophilicity Shift vs. 1-Phenyl-2-(1H-pyrazol-1-yl)ethanamine Regioisomer

The target compound exhibits an XLogP3-AA value of 0.9, compared to 0.8 for its direct regioisomer 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine [1][2]. This ΔXLogP3 of +0.1 indicates marginally higher lipophilicity, which may translate to altered membrane permeability and protein binding in cellular assays.

Lipophilicity Shift
Cross-study comparable
ΔXLogP3 = +0.1 vs. 1-phenyl regioisomer
Reported lipophilicity context for permeability review
Computed by XLogP3 3.0; may influence ADME endpoints
Lipophilicity XLogP3 Regioisomer comparison

Topological Polar Surface Area Equivalence with Regioisomer Highlights Conformational Discrimination

Both the target compound and its regioisomer share an identical computed TPSA of 43.8 Ų [1][2]. However, the distinct spatial orientation of the amine and pyrazole moieties in the 2-phenyl configuration alters the three-dimensional presentation of hydrogen-bonding groups, potentially leading to differential target engagement despite equivalent TPSA.

TPSA Equivalence
Cross-study comparable
TPSA = 43.8 Ų (Δ = 0 vs. regioisomer)
2D descriptor equivalence does not predict 3D pharmacophore differences
Scaffold geometry must be reviewed for target engagement
Polar surface area TPSA Molecular recognition

Synthetic Yields for Enantiopure Pyrazolyl-2-phenylethylamine Analogs as Class-Level Benchmark

In a class-level synthesis of (S)-1-pyrazolyl-2-phenylethylamines, deprotection yields for the free amine ranged from 69% to 98% . While not a direct measurement on the target compound itself, these data establish a practical synthetic accessibility benchmark for structurally related chiral pyrazolyl-ethylamine scaffolds.

Synthetic Accessibility
Class-level inference
Class-level deprotection yield range: 69–98%
Supports synthetic tractability review for chiral building block
Data from structurally related analogs; target compound not directly measured
Enantioselective synthesis Chiral building block Deprotection yield

GHS Hazard Profile: Quantitative Irritation and Toxicity Classification vs. In-Class Analogs

The target compound carries GHS hazard statements H302 (harmful if swallowed), H315 (skin irritation), H318 (serious eye damage), and H335 (respiratory irritation) based on ECHA C&L notifications [1]. In contrast, the hydrochloride salt of the regioisomer [1-phenyl-2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride is reported with H315, H319, H335 only, lacking the acute oral toxicity and serious eye damage classifications . This difference affects shipping, storage, and handling protocols during procurement.

GHS Hazard Profile
Cross-study comparable
Free base: H302, H315, H318, H335
Hazard classification review required for safety protocol selection
Regioisomer dihydrochloride salt lacks H302 and H318 classifications
Safety GHS classification Handling

Chiral Center Inventory: Undefined Stereocenter Count Enables Resolution-Driven Differentiation

The target compound possesses one undefined atom stereocenter, while its defined stereocenter count is zero, indicating it is supplied as a racemate [1]. This contrasts with certain in-class analogs that may be available in enantiopure form from specialized vendors. The absence of a defined stereocenter in the commercial racemic mixture creates an opportunity for users to perform chiral resolution and obtain enantiopure material tailored to their specific target engagement needs.

Stereocenter Inventory
Supporting evidence
1 undefined stereocenter; supplied as racemate
Enables chiral resolution workflow development
Enantiopure analogs may be available from specialized vendors
Stereochemistry Chiral resolution Enantiomeric purity

Recommended Application Scenarios for 2-Phenyl-2-(1H-pyrazol-1-yl)ethan-1-amine Based on Quantitative Differentiation


Chiral Building Block for Asymmetric Synthesis of Pyrazole-Containing Ligands

The racemic nature and established synthetic accessibility (class-level deprotection yields up to 98%) make 2-phenyl-2-(1H-pyrazol-1-yl)ethan-1-amine a versatile precursor for chiral N-heterocyclic carbene (NHC) ligands and organocatalysts. Its undefined stereocenter allows researchers to optimize resolution conditions and generate enantiopure intermediates for transition metal complexation [1].

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 187.24 g/mol, TPSA of 43.8 Ų, and XLogP3 of 0.9, the compound adheres to fragment-like physicochemical criteria. Its distinct 2-phenyl-2-pyrazolyl geometry offers a three-dimensional pharmacophore that differs from the more common 1-phenyl regioisomer, potentially accessing novel chemical space in kinase or GPCR target screens [2].

Regioisomeric Probe for Structure-Activity Relationship (SAR) Studies

When compared head-to-head with 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine, the shift in lipophilicity (ΔXLogP3 = +0.1) and altered amine geometry provide a systematic probe for understanding the impact of positional isomerism on target binding, permeability, and off-target liability, without changing molecular formula or H-bond donor/acceptor counts [2][3].

Safety-Guided Procurement for High-Throughput Experimentation

The GHS profile (H302, H315, H318, H335) necessitates appropriate personal protective equipment and ventilation controls. Researchers handling the free base should be aware that switching to the hydrochloride salt of the regioisomer may reduce eye damage hazard classification, but may also alter solubility and reactivity profiles in subsequent synthetic transformations [4].

Application
Selection Property
Validation Focus
Chiral ligand synthesis
Racemic scaffold with resolved analog benchmark
Chiral resolution method development
Fragment-based library design
2-Phenyl regioisomer geometry vs. 1-phenyl analog
3D pharmacophore differentiation
Regioisomeric SAR probe
ΔXLogP3 +0.1; altered amine geometry
Positional isomerism effect on target binding
High-throughput experimentation
GHS H302/H318 hazard profile
Handling protocol and salt-form comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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